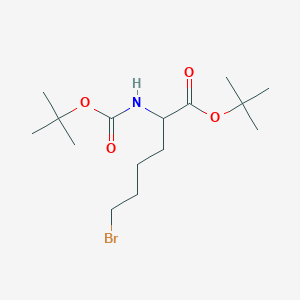

N-Boc-6-bromo-L-norleucine tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

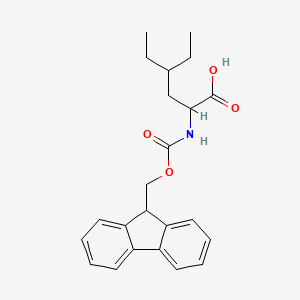

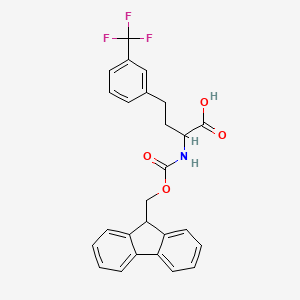

El éster tert-butílico de N-Boc-6-bromo-L-norleucina es un compuesto sintético con la fórmula molecular C15H28BrNO4 y un peso molecular de 366,29 g/mol . Este compuesto es un derivado de la L-norleucina, un aminoácido, y se caracteriza por la presencia de un átomo de bromo y grupos protectores de éster tert-butílico y N-Boc (terc-butoxicarbonilo). Estos grupos protectores se utilizan comúnmente en la síntesis orgánica para enmascarar temporalmente grupos funcionales reactivos.

Métodos De Preparación

La síntesis del éster tert-butílico de N-Boc-6-bromo-L-norleucina generalmente implica varios pasos. Un método común incluye la bromación de la L-norleucina seguida de la introducción de los grupos protectores de N-Boc y éster tert-butílico. Las condiciones de reacción a menudo implican el uso de agentes bromantes como la N-bromosuccinimida (NBS) y disolventes como el diclorometano. La protección N-Boc generalmente se logra utilizando dicarbonato de di-terc-butilo ((Boc)2O) en presencia de una base como la trietilamina .

Análisis De Reacciones Químicas

El éster tert-butílico de N-Boc-6-bromo-L-norleucina puede sufrir diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones adecuadas.

Reacciones de desprotección: Los grupos N-Boc y éster tert-butílico se pueden eliminar en condiciones ácidas, como el tratamiento con ácido trifluoroacético (TFA) o ácido clorhídrico (HCl) en disolventes orgánicos.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.

Aplicaciones Científicas De Investigación

El éster tert-butílico de N-Boc-6-bromo-L-norleucina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas más complejas, particularmente en el campo de la síntesis de péptidos.

Biología: El compuesto se puede utilizar para estudiar los efectos de los aminoácidos bromados en la estructura y función de las proteínas.

Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del éster tert-butílico de N-Boc-6-bromo-L-norleucina implica su capacidad para actuar como un derivado de aminoácido protegido. Los grupos N-Boc y éster tert-butílico proporcionan impedimento estérico e hidrofobicidad, lo que puede influir en la reactividad del compuesto y sus interacciones con otras moléculas. Estos grupos protectores se pueden eliminar selectivamente para revelar el aminoácido activo, que luego puede participar en varios procesos bioquímicos y químicos .

Comparación Con Compuestos Similares

El éster tert-butílico de N-Boc-6-bromo-L-norleucina se puede comparar con otros compuestos similares, como:

Éster tert-butílico de N-Boc-L-norleucina: Carece del átomo de bromo, lo que lo hace menos reactivo en reacciones de sustitución.

Éster tert-butílico de N-Boc-6-cloro-L-norleucina: Contiene un átomo de cloro en lugar de bromo, lo que puede afectar su reactividad y propiedades químicas.

Éster tert-butílico de N-Boc-6-yodo-L-norleucina: Contiene un átomo de yodo, que es más grande y más reactivo que el bromo, lo que lleva a diferentes resultados de reacción.

Estas comparaciones resaltan la reactividad única y las aplicaciones del éster tert-butílico de N-Boc-6-bromo-L-norleucina en diversos campos de investigación e industria.

Propiedades

Fórmula molecular |

C15H28BrNO4 |

|---|---|

Peso molecular |

366.29 g/mol |

Nombre IUPAC |

tert-butyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19) |

Clave InChI |

ZSHUTZBIZVQEIZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)

![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)

![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)